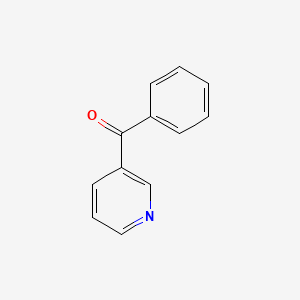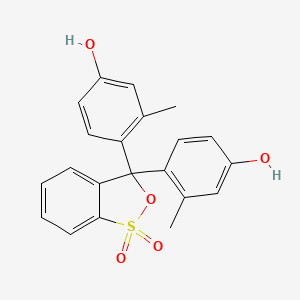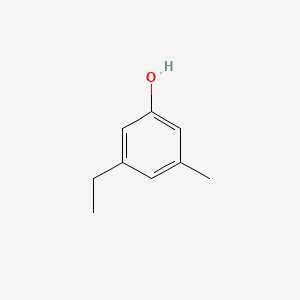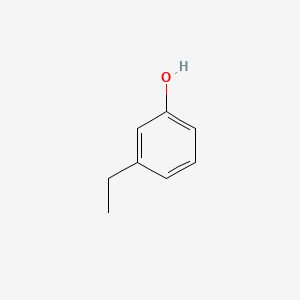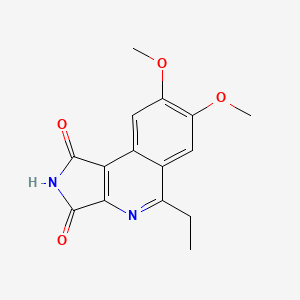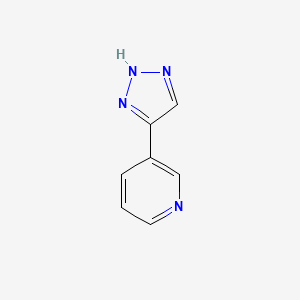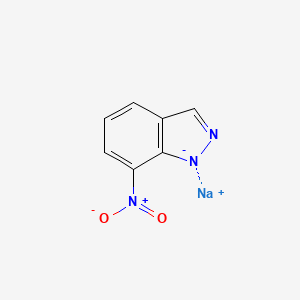
7-NiNa
Descripción general
Descripción
La Sal de Sodio de 7-Nitroindazol-1-ido, comúnmente conocida como 7-NINA, es un inhibidor no selectivo de la óxido nítrico sintasa (NOS). Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neuroprotección y la inflamación .
Aplicaciones Científicas De Investigación
La Sal de Sodio de 7-Nitroindazol-1-ido tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto de referencia en la química analítica.
Biología: Se estudia por sus efectos sobre la óxido nítrico sintasa y su papel en las vías de señalización celular.
Medicina: Se investiga por sus posibles efectos neuroprotectores y su capacidad para modular las respuestas inflamatorias.
Mecanismo De Acción
La Sal de Sodio de 7-Nitroindazol-1-ido ejerce sus efectos inhibiendo la óxido nítrico sintasa, una enzima responsable de la producción de óxido nítrico. El óxido nítrico es una molécula de señalización clave involucrada en varios procesos fisiológicos, incluida la vasodilatación, la neurotransmisión y la respuesta inmune. Al inhibir la óxido nítrico sintasa, la Sal de Sodio de 7-Nitroindazol-1-ido puede modular estos procesos y potencialmente proporcionar beneficios terapéuticos .
Compuestos Similares:
7-Nitroindazol: Un compuesto estrechamente relacionado con efectos inhibitorios similares sobre la óxido nítrico sintasa.
L-NAME (éster metílico de Nω-Nitro-L-arginina): Otro inhibidor de la óxido nítrico sintasa con diferentes propiedades estructurales.
Aminoguanidina: Un inhibidor selectivo de la óxido nítrico sintasa inducible.
Unicidad: La Sal de Sodio de 7-Nitroindazol-1-ido es única debido a su inhibición no selectiva de la óxido nítrico sintasa, lo que la convierte en una herramienta valiosa para estudiar los efectos generales de la inhibición del óxido nítrico en varios sistemas biológicos. Sus propiedades estructurales también permiten interacciones específicas con la enzima, proporcionando información sobre la función y la regulación de la enzima .
Safety and Hazards
Direcciones Futuras
7-Nitroindazole sodium salt is under investigation as a possible protective agent against nerve damage caused by excitotoxicity or neurodegenerative diseases . It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues . Furthermore, recent studies have shown the emergence of nitric oxide synthetase inhibitors, especially 7-nitroindazole, as novel new agents with significant benefits in opioid pain management and withdrawal .
Análisis Bioquímico
Biochemical Properties
7-Nitroindazole sodium salt interacts with neuronal nitric oxide synthase, inhibiting its function . This interaction is significant because nitric oxide synthase plays a crucial role in the production of nitric oxide, a compound that can diffuse through the plasma membrane into neighboring cells, allowing cell signaling . Therefore, 7-Nitroindazole sodium salt indirectly inhibits this signaling process .
Cellular Effects
The effects of 7-Nitroindazole sodium salt on cells are primarily related to its inhibition of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt reduces the production of nitric oxide, a key signaling molecule, thereby influencing various cellular processes . For instance, it has been observed to affect the distribution of neuronal nitric oxide synthase in the cerebral cortex of hypoxic newborn piglets .
Molecular Mechanism
At the molecular level, 7-Nitroindazole sodium salt exerts its effects by binding to neuronal nitric oxide synthase and inhibiting its activity . This inhibition prevents the conversion of arginine to citrulline and nitric oxide, thereby reducing the amount of nitric oxide available for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitroindazole sodium salt have been observed to change over time. For example, in a study on rats, it was found that the administration of 7-Nitroindazole sodium salt raised the threshold for electroconvulsions, with a partial recovery of erection seen in the low- and high-dose groups after 3 hours .
Dosage Effects in Animal Models
The effects of 7-Nitroindazole sodium salt vary with different dosages in animal models. In a study on rats, it was found that 7-Nitroindazole sodium salt administered intraperitoneally at doses ranging between 50–200 mg/kg raised the threshold for electroconvulsions .
Metabolic Pathways
The metabolic pathways that 7-Nitroindazole sodium salt is involved in are primarily related to its role as an inhibitor of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt affects the conversion of arginine to citrulline and nitric oxide, a key step in the nitric oxide signaling pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Sal de Sodio de 7-Nitroindazol-1-ido típicamente implica la nitración de indazol seguida de la formación de la sal de sodio. El proceso de nitración se puede lograr utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico. El 7-nitroindazol resultante se trata entonces con hidróxido de sodio para formar la sal de sodio .
Métodos de Producción Industrial: La producción industrial de la Sal de Sodio de 7-Nitroindazol-1-ido sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Sal de Sodio de 7-Nitroindazol-1-ido experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Hidrogenación catalítica o agentes reductores químicos como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.
Productos Principales:
Oxidación: Derivados amino de indazol.
Reducción: Formas reducidas de la Sal de Sodio de 7-Nitroindazol-1-ido.
Sustitución: Derivados de indazol sustituidos.
Comparación Con Compuestos Similares
7-Nitroindazole: A closely related compound with similar inhibitory effects on nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different structural properties.
Aminoguanidine: A selective inhibitor of inducible nitric oxide synthase.
Uniqueness: 7-Nitroindazole-1-ide Sodium Salt is unique due to its non-selective inhibition of nitric oxide synthase, making it a valuable tool for studying the overall effects of nitric oxide inhibition in various biological systems. Its structural properties also allow for specific interactions with the enzyme, providing insights into the enzyme’s function and regulation .
Propiedades
IUPAC Name |
sodium;7-nitroindazol-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-NINA?
A: this compound acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. [, , , , , ]
Q2: How does this compound's selectivity for nNOS compare to other NOS inhibitors?
A: Unlike non-selective NOS inhibitors like N(ω)-nitro-L-arginine methyl ester (L-NAME), this compound demonstrates a preferential inhibition of nNOS over other isoforms like endothelial NOS (eNOS). This selectivity makes it a valuable tool for dissecting the specific roles of nNOS in various physiological and pathological processes. [, , , ]
Q3: What are the downstream effects of nNOS inhibition by this compound?
A: Inhibiting nNOS with this compound leads to a decrease in NO production within neurons. This reduction in NO can influence a variety of physiological processes, including neurotransmission, vascular tone, inflammation, and response to stress. The specific effects observed depend on the experimental model and physiological system being studied. [, , , , , , , ]
Q4: Does this compound influence blood pressure regulation?
A: Research in rats suggests that central administration of this compound can attenuate the decrease in mean arterial pressure observed during recovery from restraint stress. This finding implies a role for neuronal NO in mediating the hypotensive response following stress. []
Q5: What is the impact of this compound on neurotransmitter release?
A: this compound has been shown to influence the release of various neurotransmitters. For instance, it attenuates the angiotensin II-mediated facilitation of norepinephrine release in the kidneys of mice, suggesting a role of neuronal NO in modulating sympathetic neurotransmission. [, ] Additionally, this compound increases dopamine efflux in the rat striatum, indicating a potential inhibitory influence of neuronal NO on dopamine release. [, ]
Q6: Can this compound impact inflammatory responses?
A: Studies demonstrate that intra-articular injection of this compound can reverse heat hyperalgesia in a rat model of acute arthritis. This finding suggests that neuronal NO contributes to the development of peripheral sensitization and pain associated with joint inflammation. []
Q7: How does this compound interact with the glutamatergic system?
A: Research indicates that this compound can block the induction of long-term depression (LTD) in the corticostriatal pathway, a form of synaptic plasticity dependent on the NO/cGMP pathway. This suggests that neuronal NO plays a crucial role in mediating LTD at these synapses. []
Q8: Does this compound affect neuronal survival under hypoxic conditions?
A: Studies using neonatal rat retinas suggest that this compound can protect retinal ganglion cells from hypoxia-induced apoptosis. This protective effect is attributed to the inhibition of nNOS and subsequent reduction in NO production, highlighting a potential neuroprotective role for this compound under hypoxic conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



